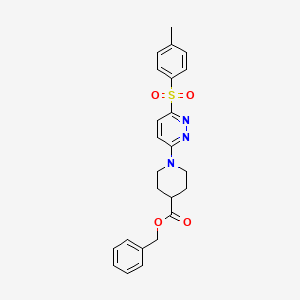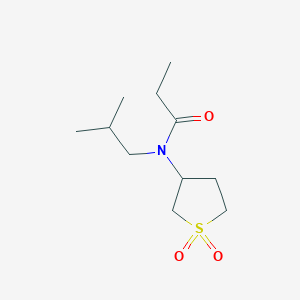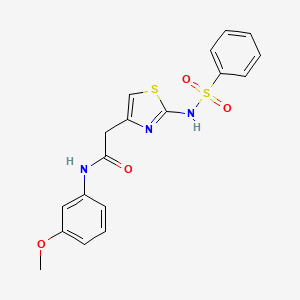
N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, commonly known as MPTA, is a chemical compound that has gained popularity in the scientific community due to its potential applications in drug discovery and development. MPTA belongs to the thiazole class of compounds and has been found to exhibit a range of biological activities, making it a promising candidate for further research.
Applications De Recherche Scientifique
Anticancer and Antiviral Activities
The compound has demonstrated potential in the field of anticancer and antiviral research. Studies have shown that certain derivatives exhibit selective inhibition of leukemia cell lines and are highly active against specific virus strains. For instance, a related compound was found to be effective against the Tacaribe TRVL 11 573 virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Antimicrobial Activities
This compound has been used in synthesizing novel thiazole derivatives that exhibit significant antibacterial and antifungal activities. The derivatives have shown effectiveness against a range of bacterial and fungal species (Saravanan et al., 2010).
Anticonvulsant Agents
Some derivatives containing a sulfonamide thiazole moiety have shown promising results as anticonvulsant agents. Certain synthesized compounds provided protection against picrotoxin-induced convulsions in evaluations (Farag et al., 2012).
Antioxidant and Anti-inflammatory Applications
Derivatives of this compound have been studied for their antioxidant and anti-inflammatory properties. Some have demonstrated efficacy in various antioxidant assays and possessed excellent anti-inflammatory activity (Koppireddi et al., 2013).
COX Inhibitory Activity
Research has explored the COX inhibitory activities of derivatives, with some showing strong inhibitory activity on the COX-2 enzyme. This suggests potential applications in managing inflammation and pain (Ertas et al., 2022).
Optoelectronic Properties
Studies have included the use of thiazole-based derivatives in optoelectronic applications, exploring their properties and potential uses in various technologies (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-15-7-5-6-13(10-15)19-17(22)11-14-12-26-18(20-14)21-27(23,24)16-8-3-2-4-9-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXLYMIQDZQVDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2370743.png)
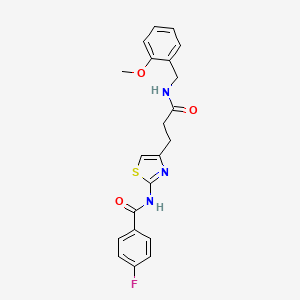
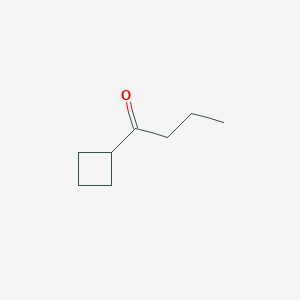
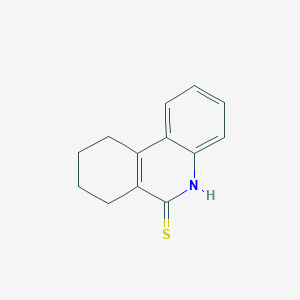
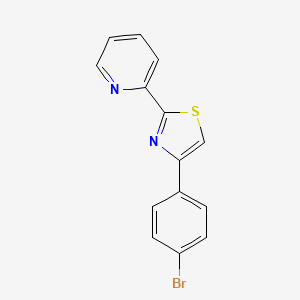
![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)
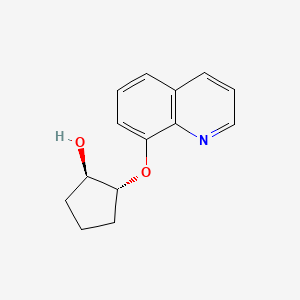
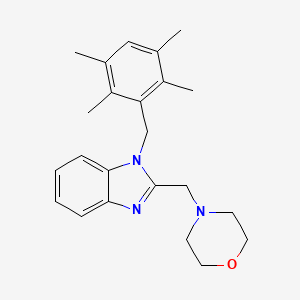
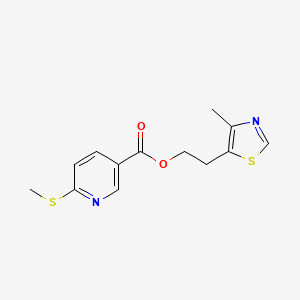
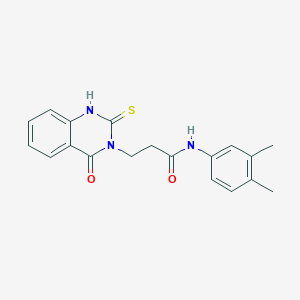
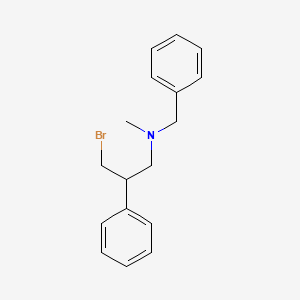
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2370759.png)
